Diethyl citrate

Vue d'ensemble

Description

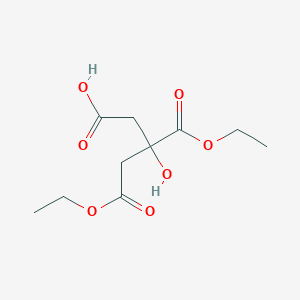

Diethyl citrate is an organic compound derived from citric acid. It is an ester formed by the partial esterification of citric acid with ethanol. This compound is known for its anticoagulant properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl citrate is synthesized through the partial esterification of citric acid with ethanol. The reaction typically involves heating citric acid and ethanol in the presence of a catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to a pH-controlled solvent extraction method to isolate the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Diethyl citrate hydrolyzes in aqueous environments to regenerate citric acid and ethanol. This reaction is pH-dependent and occurs via acid- or base-catalyzed mechanisms .

Key Findings:

-

Acidic Hydrolysis :

Conducted in 0.1 M HCl at 90°C, hydrolysis yields citric acid and ethanol within 10 hours .

Reaction Rate :

(first-order kinetics) . -

Basic Hydrolysis :

In 0.1 M NaOH, hydrolysis accelerates due to nucleophilic attack by hydroxide ions, completing within 2 hours .

| Condition | Catalyst | Time | Products |

|---|---|---|---|

| Acidic | HCl | 10 h | Citric acid + Ethanol |

| Basic | NaOH | 2 h | Citric acid + Ethanol |

Coordination with Metal Ions

This compound chelates Ca²⁺ ions, a property exploited in anticoagulant applications. The coordination dynamics differ from conventional sodium citrate (Na₃Cit) .

Mechanistic Insights:

-

Rate Constants :

| Parameter | This compound | Sodium Citrate |

|---|---|---|

| Reaction Order () | 2.46 | 2.44 |

| (L·mol⁻¹·s⁻¹) | 120 | 289 |

| (L·mol⁻¹·s⁻¹) | 0.52 | 0.15 |

The ethyl groups in Et₂Cit introduce steric hindrance, reducing Ca²⁺ binding affinity but enhancing dissociation rates compared to Na₃Cit .

Oxidation Reactions

This compound undergoes oxidation under strong oxidizing conditions, producing derivatives such as oxaloacetate or ketoglutarate analogs .

Experimental Data:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

-

Products : Oxidized intermediates depend on reaction conditions, with α-ketoglutarate analogs observed in aqueous solutions .

Substitution Reactions

This compound participates in nucleophilic substitution, where ethyl groups are replaced by other functional groups (e.g., alkyl or aryl) .

Example:

Reaction Conditions:

Stability and Degradation

This compound exhibits high stability, with no acute toxicity observed in murine models . Hydrolysis half-life exceeds 72 hours in neutral aqueous solutions .

Applications De Recherche Scientifique

Anticoagulant Properties

Diethyl citrate has been studied extensively for its anticoagulant effects, particularly as a safer alternative to sodium citrate. Research indicates that Et₂Cit effectively reduces ionized calcium concentrations in the blood, thereby prolonging clotting time significantly. In studies involving rabbits, it was found that at concentrations exceeding 87.2 mmol/L, Et₂Cit extended the activated coagulation time beyond 1,200 seconds, demonstrating its potential for clinical use in anticoagulation therapies .

Mitigation of Cytotoxic Effects

Recent studies have highlighted this compound's role in mitigating the cytotoxic effects of nanosized hydroxyapatite (nano-HAp) crystals on vascular smooth muscle cells. These crystals are often used in medical applications but can induce cell damage through apoptosis and necrosis. This compound has been shown to significantly reduce these cytotoxic effects by stabilizing cell membranes and preventing oxidative stress .

Research Findings

- Cell Viability : In experiments with mouse aortic smooth muscle cells (MOVASs), both this compound and sodium citrate were effective in improving cell viability when exposed to nano-HAp .

- Mechanistic Insights : The protective mechanism involves the chelation of calcium ions by this compound, which helps maintain cellular integrity and function under stress conditions induced by nanomaterials .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications beyond anticoagulation and cytotoxicity reduction:

- Cardiovascular Therapies : Its ability to prevent vascular calcification makes it a promising agent in treating cardiovascular diseases associated with abnormal calcium metabolism .

- Nanomaterial Safety : As nanotechnology expands in medicine, this compound could be integral in developing safer nanomaterial-based therapies by reducing cytotoxicity without compromising efficacy .

Data Table: Summary of Research Findings

Case Study 1: Anticoagulation Efficacy

A study compared the anticoagulant effects of this compound and sodium citrate in a rabbit model. Results demonstrated that this compound had a significantly longer activated coagulation time compared to sodium citrate at similar concentrations, suggesting its potential as a safer anticoagulant alternative .

Case Study 2: Nanotoxicity Mitigation

In vitro studies on MOVASs showed that treatment with this compound reduced cell apoptosis and necrosis induced by exposure to nanosized hydroxyapatite crystals. The findings support the development of this compound as a protective agent in nanomedicine applications .

Mécanisme D'action

The mechanism by which diethyl citrate exerts its effects involves its ability to chelate calcium ions. By binding to calcium ions, this compound prevents the activation of the clotting cascade, thereby exerting its anticoagulant effects. This chelation process is crucial in preventing blood clot formation during medical procedures such as hemodialysis .

Comparaison Avec Des Composés Similaires

Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceutical formulations.

Sodium citrate: A salt of citric acid, commonly used as an anticoagulant in blood collection tubes and as a food additive.

Phosphonoformic acid: Used in similar applications for its anticoagulant properties.

Uniqueness: Diethyl citrate is unique due to its specific ester structure, which provides distinct steric hindrance and chelation properties compared to other citric acid derivatives. This uniqueness makes it particularly effective as an anticoagulant with reduced calcium chelation compared to sodium citrate .

Activité Biologique

Diethyl citrate is a compound derived from citric acid, known for its various applications in food, pharmaceuticals, and cosmetics. Its biological activity is of significant interest due to its potential therapeutic properties and effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different applications, and relevant case studies.

This compound is an ester of citric acid that exhibits several biological activities. Its chemical structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Metabolic Regulation: this compound has been shown to influence key metabolic enzymes such as phosphofructokinase (PFK1) and acetyl-CoA carboxylase (ACC), which are critical in glycolysis and fatty acid synthesis, respectively .

- Antimicrobial Activity: The compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. This is particularly relevant in food preservation and pharmaceutical formulations .

- Cellular Effects: Research indicates that this compound can modulate cell signaling pathways, affecting processes like inflammation and apoptosis .

Biological Activities

The biological activities of this compound can be categorized into several areas:

-

Antimicrobial Properties:

- This compound has demonstrated effectiveness against a range of bacteria and fungi. Its use in food preservation helps inhibit spoilage organisms and pathogenic microbes.

- A study highlighted its role in enhancing the stability of platelet-rich plasma (PRP) by reducing cytotoxic effects associated with nanosized hydroxyapatite crystals .

- Anti-inflammatory Effects:

- Metabolic Effects:

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

- Food Science: A study investigated the use of this compound as a preservative in food products, demonstrating its ability to extend shelf life by inhibiting microbial growth while maintaining product quality .

- Pharmaceutical Applications: In a clinical setting, this compound was evaluated for its efficacy in enhancing drug formulations. It was found to improve solubility and bioavailability of certain medications, making it a valuable excipient in pharmaceutical development .

- Cosmetic Formulations: Research indicated that this compound could enhance skin hydration and barrier function when incorporated into topical formulations, highlighting its potential benefits in skincare products .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXYKHTHJPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953946 | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19958-02-2, 32074-56-9 | |

| Record name | 1,2-Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.